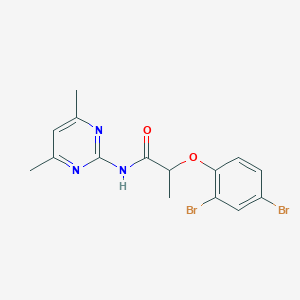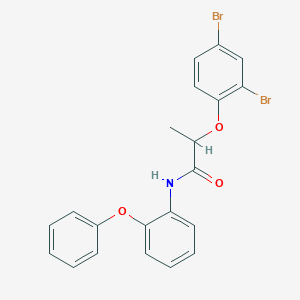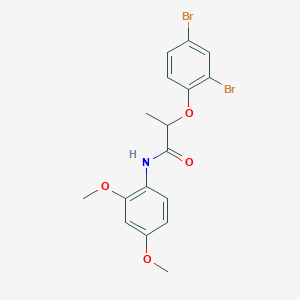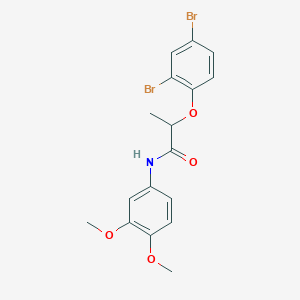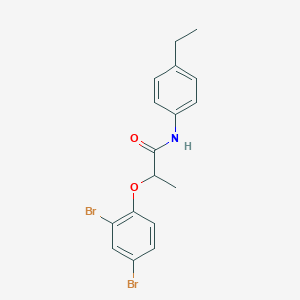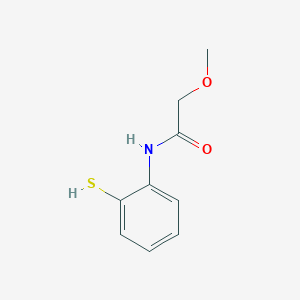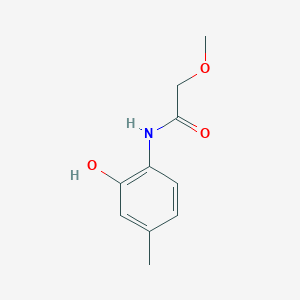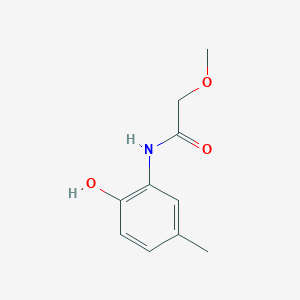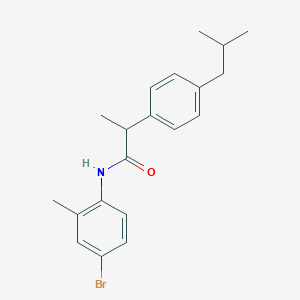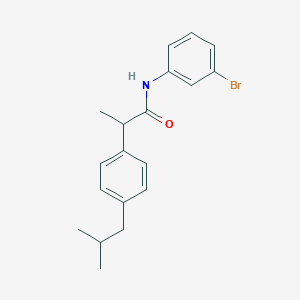
N-(3-bromophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)butanamide, also known as Bromantane, is a synthetic compound that belongs to the adamantane family. It was first synthesized in the Soviet Union in the 1980s and was initially used as an anti-asthenic drug. Over the years, it has gained popularity among athletes and bodybuilders due to its potential performance-enhancing effects. In recent years, it has also been studied for its potential therapeutic uses.
Mécanisme D'action
The exact mechanism of action of N-(3-bromophenyl)butanamide is not fully understood. However, it is believed to work by modulating the levels of certain neurotransmitters in the brain, including dopamine and serotonin. It has also been shown to increase the expression of certain neurotrophic factors, which are important for the growth and survival of neurons.
Biochemical and Physiological Effects:
N-(3-bromophenyl)butanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of certain enzymes and proteins in the brain that are involved in neuroprotection and neuroplasticity. It has also been shown to increase the levels of certain antioxidants in the body, which can help to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-bromophenyl)butanamide in lab experiments is its potential therapeutic uses. It has been shown to have a wide range of effects on the brain and body, making it a promising candidate for the development of new drugs. However, one limitation of using N-(3-bromophenyl)butanamide in lab experiments is its potential for toxicity. While it has been shown to be relatively safe in animal studies, more research is needed to fully understand its potential side effects.
Orientations Futures
There are many potential future directions for research on N-(3-bromophenyl)butanamide. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. It has also been shown to have potential as a treatment for depression and anxiety disorders. Additionally, it may have potential as a performance-enhancing drug for athletes and bodybuilders. Further research is needed to fully understand the potential therapeutic uses of this compound.
Méthodes De Synthèse
The synthesis of N-(3-bromophenyl)butanamide involves the reaction of 3-bromophenylacetonitrile with cyclohexanone in the presence of sodium ethoxide. The resulting product is then reduced using hydrogen gas and a palladium catalyst to obtain N-(3-bromophenyl)butanamide. This synthesis method has been well-documented in scientific literature and has been used by researchers to produce the compound for various studies.
Applications De Recherche Scientifique
N-(3-bromophenyl)butanamide has been studied extensively for its potential therapeutic uses. It has been shown to have neuroprotective, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential to improve cognitive function and memory. Additionally, it has been shown to have potential as a treatment for alcohol addiction and withdrawal.
Propriétés
Formule moléculaire |
C10H12BrNO |
|---|---|
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
N-(3-bromophenyl)butanamide |
InChI |
InChI=1S/C10H12BrNO/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4H2,1H3,(H,12,13) |
Clé InChI |
WHHHQYXQPXYIFL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)Br |
SMILES canonique |
CCCC(=O)NC1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



